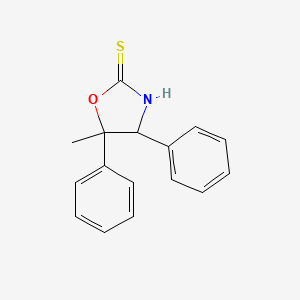
5-Methyl-4,5-diphenyl-1,3-oxazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4,5-diphenyl-1,3-oxazolidine-2-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its five-membered ring structure. This compound is part of the oxazolidine family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The presence of the thione group (C=S) in its structure imparts unique chemical properties, making it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,5-diphenyl-1,3-oxazolidine-2-thione typically involves the reaction of appropriate amino alcohols with carbon disulfide under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times . The reaction conditions often involve the use of solvents such as ethanol or water-ethanol mixtures, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions can be optimized to achieve high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,5-diphenyl-1,3-oxazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the thione group.
Scientific Research Applications
5-Methyl-4,5-diphenyl-1,3-oxazolidine-2-thione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methyl-4,5-diphenyl-1,3-oxazolidine-2-thione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule for different applications.
Comparison with Similar Compounds
Similar Compounds
Oxazolidin-2-ones: These compounds share a similar oxazolidine ring structure but contain a carbonyl group (C=O) instead of a thione group (C=S).
Thiazolidine-2-thiones: These compounds have a similar thione group but contain a sulfur atom in the ring instead of an oxygen atom.
1,2,4-Triazolidine-3-thiones: These compounds have a similar thione group but contain an additional nitrogen atom in the ring.
Uniqueness
5-Methyl-4,5-diphenyl-1,3-oxazolidine-2-thione is unique due to its specific combination of a thione group and a diphenyl-substituted oxazolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
917965-96-9 |
|---|---|
Molecular Formula |
C16H15NOS |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
5-methyl-4,5-diphenyl-1,3-oxazolidine-2-thione |
InChI |
InChI=1S/C16H15NOS/c1-16(13-10-6-3-7-11-13)14(17-15(19)18-16)12-8-4-2-5-9-12/h2-11,14H,1H3,(H,17,19) |
InChI Key |
SMRDGGBQOJWBPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NC(=S)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B12612084.png)
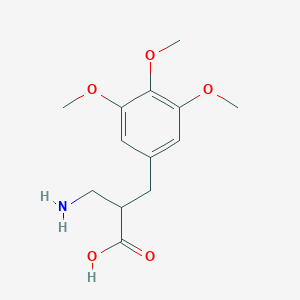
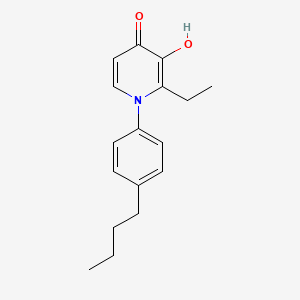

![S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12612115.png)
![(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B12612125.png)
![Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate](/img/structure/B12612132.png)
![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indazol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12612136.png)
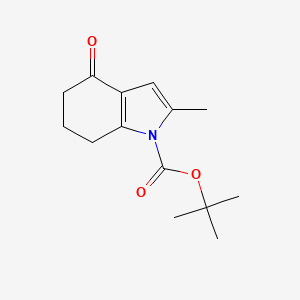
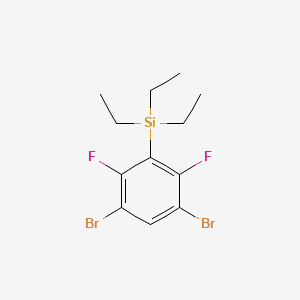
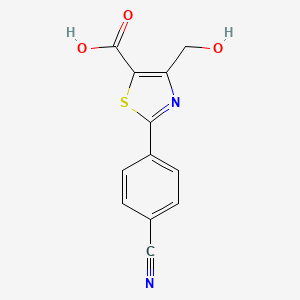
![2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile](/img/structure/B12612148.png)
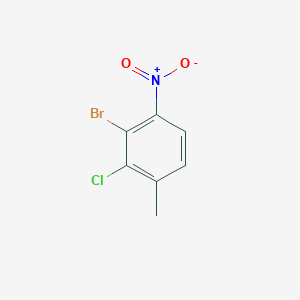
![[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12612153.png)
